(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h1,3-13,15-16H,14H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWGTWPKMMVKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes a quinoline core, a thiazole moiety, and a sulfamoyl group. The structural formula is represented as follows:
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit cell proliferation in several cancer models, suggesting that the presence of the thiazole ring enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | 1.98 | Apoptosis induction |
| Compound 2 | HeLa (Cervical) | 1.61 | Cell cycle arrest |
| Compound 3 | A549 (Lung) | 2.00 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various pathogens, including fungi and bacteria. For example, compounds with sulfamoyl groups were found to inhibit the growth of Candida albicans and Staphylococcus aureus at low concentrations, indicating their potential as antifungal and antibacterial agents .
The proposed mechanisms through which (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide exerts its biological effects include:
- Enzyme Inhibition : The sulfamoyl group may interact with bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in tumor cells.
Study on Anticancer Properties
In a recent study, a series of synthesized quinoline-thiazole derivatives were tested for their anticancer properties against various cell lines. Among them, the compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound in cancer therapy .
Antifungal Studies
Another investigation focused on the antifungal activity of thiazole derivatives similar to our compound. The study reported that certain derivatives showed significant inhibition against Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide exhibit significant antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents .
Anticancer Properties
Research on thiazole-containing compounds has shown potential anticancer effects. The ability of this compound to inhibit specific cancer cell lines could be explored further through bioassays, focusing on mechanisms such as apoptosis induction or cell cycle arrest .
Enzyme Inhibition
Compounds with similar functionalities have been studied for their ability to inhibit enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes. This suggests that (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide could also exhibit enzyme inhibition properties relevant to therapeutic applications .
Fluorescent Probes
The unique structure of this compound allows it to be investigated as a potential fluorescent probe for sensing applications. The quinoline moiety can be modified to enhance fluorescence properties, which can be useful in biological imaging and detection of specific analytes .
Catalysis
There is growing interest in using organic compounds like this one as catalysts in chemical reactions due to their unique structural attributes. The presence of multiple functional groups may facilitate catalytic processes, particularly in organic synthesis .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications similar to those found in (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide could enhance efficacy against resistant strains .
Case Study 2: Anticancer Screening
In another investigation, a series of quinoline derivatives were tested for their cytotoxic effects on cancer cell lines. The study found that specific modifications led to increased potency, highlighting the importance of structural diversity in developing effective anticancer agents .
Chemical Reactions Analysis
Reactivity of the Quinoline Core
The quinoline scaffold participates in electrophilic substitution and coordination chemistry. Key reactions include:
Sulfamoylbenzothiazole Reactivity
The 6-sulfamoylbenzo[d]thiazole unit exhibits nucleophilic substitution and redox activity:
Terminal Alkyne (Prop-2-yn-1-yl) Reactivity
The propynyl group enables click chemistry and cycloadditions:
Cross-Reactivity Between Functional Groups
Interactions between the quinoline, sulfamoyl, and alkyne groups lead to unique transformations:
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for its pharmacological applications:
Key Mechanistic Insights
-
Coordination Chemistry : The quinoline nitrogen and sulfamoyl oxygen act as bidentate ligands for transition metals (e.g., Co(III), Pd(II)), enabling catalytic C–H activation .
-
Steric Effects : The bulky phenyl group at the 2-position of quinoline directs electrophilic attacks to the 4-carboxamide region .
Synthetic Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differentiation and Implications
a) Core Scaffold Variations
- The quinoline moiety in the target compound contrasts with the furan in ’s analog. Quinoline’s aromaticity and planar structure favor interactions with hydrophobic enzyme pockets or nucleic acids, whereas furan’s smaller size may limit binding affinity but improve metabolic stability .
- Benzo[d]thiazol-2(3H)-ylidene is a common motif across all compounds, suggesting its role in stabilizing tautomeric forms and enabling conjugation chemistry .
b) Functional Group Analysis
- Sulfamoyl (-SO₂NH₂) vs.
- Alkyne (-C≡CH) : Present in the target compound and ’s analog, this group enables bioorthogonal click chemistry for ADC payload conjugation, a feature absent in STING agonist () or ionic compounds () .
c) Stereoelectronic Effects
- The Z-configuration in the target compound and ’s analog ensures proper spatial alignment of the quinoline/furan and thiazolylidene groups, optimizing binding. In contrast, ’s ionic compounds (I5, I6) rely on charge interactions for cellular uptake .
Q & A
Q. Answer :
Analog Synthesis : Modify the propargyl group (e.g., replace with allyl or aryl substituents) and vary the sulfamoyl position.
In Vitro Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., doxorubicin) and measure IC₅₀ values.
Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest. Compare with analogs lacking the sulfamoyl group to evaluate its role .
Computational Docking : Model interactions with kinases (e.g., GSK-3β) using AutoDock Vina. The propargyl group may occupy hydrophobic pockets, while the sulfamoyl moiety hydrogen-bonds to catalytic residues .
Advanced: How to resolve contradictions between spectral data and expected molecular geometry?
Answer :
If HRMS confirms the molecular formula but NMR suggests unexpected peaks:
- Re-examine Reaction Conditions : Trace solvents (e.g., DMF) or unreacted starting materials may co-elute. Use preparative HPLC for purification .
- Dynamic Effects : Rotamers or slow conformational exchange can split NMR signals. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce peaks .
- Supplementary Techniques : Use 2D-COSY to assign coupled protons and DEPT-135 to distinguish CH₂/CH₃ groups. Cross-validate with IR and XRD .
Basic: What are the stability considerations for storing this compound?
Q. Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinoline and imine groups.
- Moisture : Desiccate (silica gel) to avoid hydrolysis of the sulfamoyl moiety.
- Long-Term Stability : Monitor purity via HPLC every 6 months. Use acetonitrile/water (70:30) with 0.1% TFA as the mobile phase .
Advanced: How to optimize reaction yields for the propargyl substitution step?
Q. Answer :
- Solvent Selection : Use DMF or DCM for polar aprotic conditions, enhancing nucleophilicity of the thiazole nitrogen.
- Catalysis : Add KI (10 mol%) to facilitate SN2 displacement of propargyl bromide.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., alkyne polymerization).
- Workup : Extract with ethyl acetate and wash with brine to remove unreacted reagents. Typical yields improve from 45% to 65% .
Basic: How to validate the compound’s purity for biological assays?
Q. Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. A single peak with >95% area indicates purity.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- TLC : Spot on silica gel (ethyl acetate/hexane, 1:1); Rf ~0.5 with no trailing .
Advanced: What strategies can mitigate low solubility in aqueous assays?
Q. Answer :
- Co-solvents : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS.
- Prodrug Design : Introduce phosphate or glycoside groups at the quinoline 2-phenyl position to enhance hydrophilicity.
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm diameter) using emulsion-solvent evaporation. Characterize via DLS and TEM .
Advanced: How to investigate metabolic stability in vitro?
Q. Answer :
Liver Microsomes : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling : Collect aliquots at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.
LC-MS/MS Analysis : Quantify parent compound depletion. Half-life (t₁/₂) >60 min suggests favorable stability.
Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., alkyne to ketone) or sulfamoyl cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
